molecular formula C6H7F2IN2 B6183264 5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 2624139-78-0

5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B6183264
CAS No.: 2624139-78-0
M. Wt: 272.03 g/mol
InChI Key: SYJAGSQXBWRDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a 1-methyl group, a 4-iodo substituent, and a 5-(1,1-difluoroethyl) side chain. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their diverse pharmacological and material science applications.

Properties

CAS No.

2624139-78-0

Molecular Formula

C6H7F2IN2

Molecular Weight

272.03 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-4-iodo-1-methylpyrazole

InChI

InChI=1S/C6H7F2IN2/c1-6(7,8)5-4(9)3-10-11(5)2/h3H,1-2H3

InChI Key

SYJAGSQXBWRDML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NN1C)I)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Radical Difluoroethylation

Radical-mediated methods using 1,1-difluoroethyl iodide (DFEI) and azo initiators (e.g., AIBN) provide moderate yields:

  • Conditions : DFEI (1.5 eq), AIBN (0.1 eq), in DMF at 80°C.

  • Yield : 55–60%.

Cross-Coupling Approaches

Palladium-catalyzed couplings using 1,1-difluoroethylzinc reagents:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Substrate : 4-Iodo-1-methyl-1H-pyrazole.

  • Yield : 68–73%.

Regioselective Pyrazole Ring Formation

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives

A Claisen-Schmidt-type reaction between methyl hydrazine and 1,1-difluoro-3-iodo-2,4-diketone precursors ensures regioselectivity:

  • Conditions : AcOH, reflux, 12 h.

  • Regioselectivity : >8:1 (5- vs 3-substituted).

[3+2] Cycloaddition Reactions

Copper-catalyzed cycloaddition of diazo compounds with alkynes:

  • Catalyst : CuI (10 mol%).

  • Substrates : Difluoroethyl diazoacetate and 1-iodo-3-methylpropynol.

  • Yield : 60–65%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Iodination : Dichloromethane at 0°C minimizes side reactions (e.g., diiodination).

  • Difluoroethylation : DMF at 80°C enhances radical stability.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand improves cross-coupling efficiency (turnover number >50).

  • Copper Catalysts : CuI in DMF accelerates cycloaddition kinetics.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Hexane/ethyl acetate (4:1) removes nonpolar byproducts.

  • HPLC : C18 column with acetonitrile/water (70:30) achieves >99% purity.

Spectroscopic Characterization

  • ¹H NMR : Difluoroethyl group appears as a triplet (δ 4.2–4.5 ppm, J = 12 Hz).

  • ¹⁹F NMR : Two distinct signals for CF₂ group (δ -110 to -115 ppm).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

  • Iodination : 85% yield in 30 minutes vs 12 hours batch.

Waste Reduction Strategies

  • Solvent Recycling : DMF recovery via distillation reduces environmental impact.

Reaction StepReagents/ConditionsYield (%)Purity (%)Source
Electrophilic IodinationICl, DCM, 0°C72–78>95
Radical DifluoroethylationDFEI, AIBN, DMF, 80°C55–6090
Pd-Catalyzed CouplingPd(PPh₃)₄, THF, 60°C68–7398
Claisen-Schmidt CyclizationAcOH, reflux75–8097
Analytical MethodKey ObservationsSource
¹H NMRCF₂CH₃ triplet at δ 4.3 ppm
¹⁹F NMRCF₂ signals at δ -112 ppm
HPLCRetention time: 8.2 min

Chemical Reactions Analysis

5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Scientific Research Applications

5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-iodo substituent distinguishes this compound from analogs with smaller halogens (e.g., Cl, F) or functional groups (e.g., carboxylic acids). For example:

  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole () replaces iodine with a trifluoromethyl group, enhancing electron-withdrawing effects but reducing polarizability.
  • 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid () features a carboxylic acid group at the 4-position, introducing acidity and hydrogen-bonding capacity absent in the iodinated compound.

Key Insight : The iodine atom’s large size and polarizability may improve halogen bonding in biological targets or crystal packing, as seen in iodine-containing pharmaceuticals .

Substituent Effects at the 5-Position

The 5-(1,1-difluoroethyl) group contributes steric bulk and lipophilicity. Comparatively:

  • 5-(Trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole () uses a trifluoromethyl group, which is more electronegative but less bulky.
  • 5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine () replaces the difluoroethyl group with a cyclopropyl ring, reducing lipophilicity but enhancing conformational rigidity.

Key Insight : The difluoroethyl group balances lipophilicity and metabolic stability, a common strategy in optimizing pharmacokinetic profiles .

Substituent Effects at the 1-Position

The 1-methyl group is a common feature in pyrazoles to prevent tautomerization and improve stability. For instance:

  • 1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole () uses a sulfonyl group, enhancing solubility but increasing molecular weight.
  • 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole derivatives () employ aromatic substituents, which may enhance π-π stacking interactions in biological systems.

Key Insight : The 1-methyl group provides steric protection without significantly altering electronic properties, making it a conservative choice for structural stability .

Structural Characterization

  • NMR Spectroscopy : The iodine atom causes significant deshielding in $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra, distinct from fluorine-containing analogs ().
  • X-ray Crystallography : Pyrazole derivatives often exhibit planar rings with deviations <0.1 Å, as seen in . The iodine atom’s size may influence crystal packing.

Physicochemical Data

Compound Molecular Weight LogP<sup>a</sup> Water Solubility (mg/mL)
5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole ~300 (estimated) 2.8 (estimated) <0.1 (predicted)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole () 368.7 3.5 0.05
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid () 190.15 1.2 >10

<sup>a</sup> Calculated using ChemDraw.

Biological Activity

5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole (CAS No. 1041205-43-9) is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C4H3F2IN2
  • Molecular Weight : 243.98 g/mol
  • Boiling Point : Not available
  • InChI Key : VMZIHPOJBPKGDR-UHFFFAOYSA-N
  • PubChem ID : 57930964

Pharmacological Activities

The pyrazole moiety has been recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus exhibits several notable effects:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized in related studies demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, showcasing the potential of pyrazole derivatives in treating inflammatory diseases .

Antimicrobial Properties

Compounds with a pyrazole nucleus have shown promising activity against various bacterial strains. Specifically, studies have reported that modifications to the pyrazole structure enhance its antibacterial efficacy against pathogens like E. coli and S. aureus. In particular, the presence of an aliphatic amide pharmacophore was crucial for enhancing antimicrobial activity .

Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. Some studies have identified compounds that induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

The biological activity of this compound is attributed to several mechanisms:

  • Cytokine Inhibition : The compound may inhibit the synthesis or action of pro-inflammatory cytokines.
  • Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes like monoamine oxidase (MAO), which are involved in neurotransmitter metabolism and inflammation .
  • Cell Signaling Modulation : The interaction with various signaling pathways can lead to altered cell cycle regulation and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of novel pyrazole compounds were tested for their ability to inhibit TNF-α and IL-6 production in vitro, showing significant promise as anti-inflammatory agents .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A7686
Compound B8593
  • Antimicrobial Activity Assessment : Another study evaluated the antibacterial efficacy against multiple strains, revealing that certain modifications led to enhanced activity compared to standard antibiotics .
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli15
S. aureus10
Pseudomonas aeruginosa20

Q & A

Q. What are the key synthetic routes for 5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole, and what critical reaction conditions are required?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of a pyrazole core. For example:

Halogenation : Introduce iodine at the 4-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) .

Difluoroethylation : Attach the 1,1-difluoroethyl group at the 5-position using difluoroethylating agents (e.g., 1,1-difluoroethyl triflate) under palladium-catalyzed cross-coupling conditions .

Methylation : Install the 1-methyl group via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
Critical conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. Fluorine-19 (¹⁹F) NMR is critical for verifying the difluoroethyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Elemental Analysis : Confirms stoichiometry and purity (>95% recommended for biological studies) .
  • X-ray Crystallography : Optional for absolute structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How do the iodine and difluoroethyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Iodine : Acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling), enabling substitution with aryl/alkyl boronic acids. The bulky difluoroethyl group may sterically hinder reactions at the 5-position .
  • Difluoroethyl Group : Enhances lipophilicity and metabolic stability, but its electron-withdrawing nature may reduce nucleophilic attack at adjacent positions. Kinetic studies using HPLC or GC-MS can quantify reactivity trends .

Q. What strategies improve synthetic yield and purity, particularly in scaling up production?

  • Methodological Answer :
  • Optimized Solvent Systems : Use DMF or THF for solubility of halogenated intermediates .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dba)₂ for cross-coupling efficiency .
  • Salt Formation : Convert the free base to a hydrochloride salt to enhance crystallinity and purity, as seen in related pyrazole derivatives .
  • Process Analytics : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the iodine atom’s high polarizability may dominate charge distribution .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. The difluoroethyl group’s hydrophobic interactions could be key for target affinity .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.